

A Technical Guide to Fucosyltransferase Enzymes in Lewis X Synthesis

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This guide provides a detailed overview of the fucosyltransferase (FUT) enzymes responsible for the synthesis of the Lewis X (LeX) antigen, a critical carbohydrate motif involved in numerous biological processes, including cell adhesion, signaling, and cancer progression. This document outlines the key enzymes, their biochemical properties, detailed experimental protocols for their study, and their role in cellular signaling pathways, with a focus on their potential as therapeutic targets.

Introduction to Lewis X and Fucosyltransferases

The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a trisaccharide structure [Gal β 1-4(Fuc α 1-3)GlcNAc-R] found on the surface of various cells. Its synthesis is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer an L-fucose sugar from a donor substrate, GDP-fucose, to an acceptor substrate. The expression of LeX is crucial for processes such as leukocyte rolling during inflammation and has been implicated in cancer metastasis and stem cell biology. The primary enzymes responsible for LeX synthesis are α 1,3-fucosyltransferases.

Key Fucosyltransferases in Lewis X Synthesis

Several fucosyltransferases can synthesize the LeX antigen, with FUT4 and FUT9 being among the most studied for their roles in this process. Other FUTs, like FUT7, are primarily involved in the synthesis of the related sialyl Lewis X structure.



Feature	FUT4	FUT9
Gene Name	FUT4	FUT9
Chromosomal Location	11q21	6q16.1
Enzyme Family	α1,3-fucosyltransferase	α1,3-fucosyltransferase
Primary Function	Synthesis of Lewis X	Synthesis of Lewis X
Tissue Distribution	Myeloid cells, brain	Embryonic stem cells, various adult tissues

Biochemical and Kinetic Properties

The enzymatic activity of FUTs is characterized by specific kinetic parameters and substrate preferences. Understanding these properties is essential for designing inhibitors and developing assays.

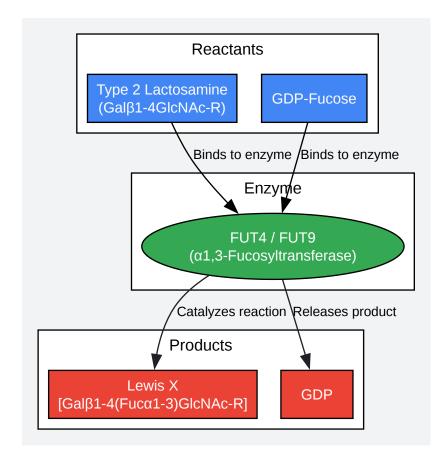
Parameter	FUT4	FUT9
Optimal pH	6.5 - 7.5	6.0 - 7.0
Acceptor Substrate	Type 2 (Galβ1-4GlcNAc) lactosamine chains	Type 2 (Galβ1-4GlcNAc) lactosamine chains
Donor Substrate	GDP-fucose	GDP-fucose

Note: Specific Km and Vmax values can vary significantly depending on the experimental conditions, acceptor substrate used, and whether the enzyme is a recombinant or native form.

The Lewis X Synthesis Pathway

The synthesis of the Lewis X antigen is a precise enzymatic reaction. A fucosyltransferase catalyzes the addition of a fucose residue in an $\alpha 1,3$ linkage to the N-acetylglucosamine (GlcNAc) of a Type 2 lactosamine precursor.





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Caption: Enzymatic synthesis of the Lewis X antigen by $\alpha 1,3$ -fucosyltransferases.

Experimental Protocols

Here are detailed methodologies for key experiments related to the study of fucosyltransferases and Lewis X synthesis.

5.1. Fucosyltransferase Activity Assay (Radiometric)

This protocol measures the activity of a FUT enzyme by quantifying the incorporation of a radiolabeled fucose from GDP-[14C]fucose into an acceptor substrate.

Materials:

- Recombinant FUT enzyme
- Acceptor substrate (e.g., N-acetyllactosamine)

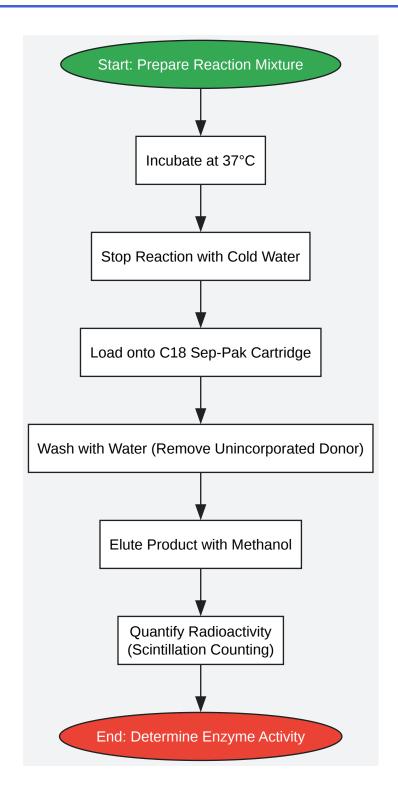


- Donor substrate: GDP-[14C]fucose
- Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂ and 0.1% Triton X-100
- C18 Sep-Pak cartridges
- Scintillation fluid and counter

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube:
 - 5 μL of Assay Buffer (10x concentration)
 - 5 μL of acceptor substrate (e.g., 10 mM N-acetyllactosamine)
 - 5 μL of GDP-[14C]fucose (e.g., 0.1 μCi)
 - X μL of recombinant FUT enzyme solution
 - $\circ~$ Add nuclease-free water to a final volume of 50 $\mu\text{L}.$
- Incubate the reaction mixture at 37°C for 1-2 hours.
- Stop the reaction by adding 500 μL of ice-cold water.
- Apply the entire reaction mixture to a pre-wetted C18 Sep-Pak cartridge.
- Wash the cartridge with 10 mL of water to remove unincorporated GDP-[14C]fucose.
- Elute the radiolabeled product (LeX) with 5 mL of methanol.
- Add the eluate to 10 mL of scintillation fluid.
- Quantify the radioactivity using a scintillation counter. The counts are proportional to the enzyme activity.





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Caption: Workflow for a radiometric fucosyltransferase activity assay.

5.2. Flow Cytometry for Cell Surface Lewis X Detection



This method quantifies the expression of Lewis X on the surface of living cells.

Materials:

- Cell suspension (e.g., cancer cell line, leukocytes)
- Primary antibody: Anti-Lewis X antibody (e.g., clone HI98)
- Secondary antibody: Fluorochrome-conjugated anti-IgM or anti-IgG antibody
- FACS Buffer: PBS with 1% BSA and 0.05% sodium azide
- · Flow cytometer

Procedure:

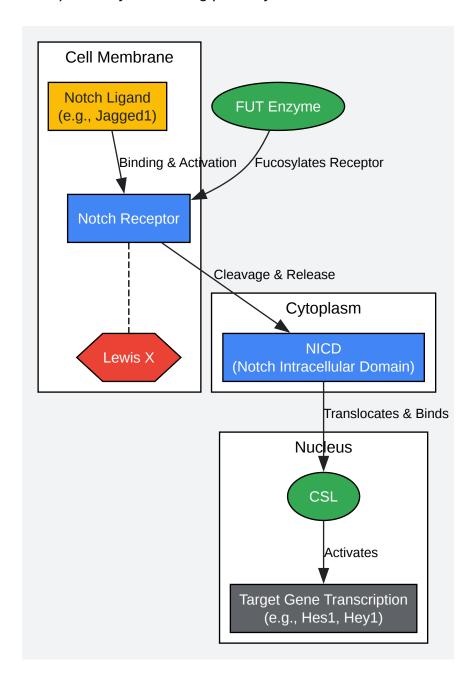
- Harvest cells and wash them twice with cold FACS buffer.
- Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
- Aliquot 100 μL of the cell suspension into FACS tubes.
- Add the anti-Lewis X primary antibody at the manufacturer's recommended dilution.
- Incubate for 30-60 minutes at 4°C in the dark.
- Wash the cells three times with 1 mL of cold FACS buffer, pelleting by centrifugation between washes.
- Resuspend the cell pellet in 100 μL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells three times with 1 mL of cold FACS buffer.
- Resuspend the final cell pellet in 500 μL of FACS buffer.



 Analyze the cells on a flow cytometer, gating on the live cell population. Measure the fluorescence intensity, which corresponds to the level of Lewis X expression.

Lewis X in Cellular Signaling

Lewis X is not merely a structural component but also an active participant in cell signaling. One of the most well-documented roles is its involvement in the Notch signaling pathway. Fucosylation of Notch receptors by specific FUTs can modulate the binding of Notch ligands (like Jagged and Delta), thereby influencing pathway activation.





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Caption: Modulation of Notch signaling by fucosylation and Lewis X expression.

Therapeutic Implications

The overexpression of Lewis X and the FUTs that synthesize it is associated with poor prognosis in several cancers, including breast and colon cancer. This is often linked to increased metastatic potential and resistance to therapy. Consequently, FUT enzymes represent attractive targets for drug development. Inhibitors of FUT4 and FUT9 could potentially reduce LeX expression on cancer cells, thereby decreasing their adhesive and migratory properties and sensitizing them to conventional therapies. The development of small molecule inhibitors or antibody-based therapies targeting these enzymes is an active area of research.

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